5-Methylpyrazin-2,3-dicarbonsäure

Übersicht

Beschreibung

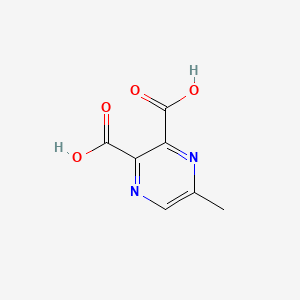

5-Methylpyrazine-2,3-dicarboxylic acid is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.13 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Methylpyrazine-2,3-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methylpyrazine-2,3-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylpyrazine-2,3-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Methylpyrazine-2,3-dicarboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in the production of hypoglycemic agents such as sulfonylureas, which are used to manage diabetes. For instance, it is involved in the synthesis of glipizide and acipimox, both of which are significant in treating metabolic disorders .

Case Study: Synthesis of Hypoglycemic Agents

A recent study highlighted an efficient method for synthesizing 5-methylpyrazine-2-carboxylic acid through the oxidation of 2,5-dimethylpyrazine using potassium permanganate. This method not only improved yield but also reduced production costs by recycling reaction solvents .

| Compound | Application | Synthesis Method |

|---|---|---|

| Glipizide | Diabetes management | Derived from 5-methylpyrazine-2-carboxylic acid |

| Acipimox | Lipid regulation | Utilizes 5-methylpyrazine-2-carboxylic acid as an intermediate |

Environmental Applications

The degradation of pyrazine compounds, including 5-methylpyrazine-2,3-dicarboxylic acid, has been studied for bioremediation purposes. Certain bacterial strains have shown the capability to metabolize these compounds, indicating potential for environmental cleanup strategies.

Case Study: Biodegradation by Pseudomonas spp.

Research demonstrated that Pseudomonas putida can metabolize 5-methylpyrazine-2-carboxylic acid, transforming it into less harmful substances. This biotransformation process highlights the compound's potential role in bioremediation efforts targeting pyrazine contamination in soils .

Analytical Chemistry

In analytical applications, 5-methylpyrazine-2,3-dicarboxylic acid can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). The compound's separation and quantification are crucial for both research and quality control in pharmaceutical manufacturing.

Analytical Methodology

A study outlined a reverse-phase HPLC method using acetonitrile and water as mobile phases. This method allows for the efficient separation of 5-methylpyrazine-2,3-dicarboxylic acid from impurities and is scalable for preparative applications .

| Method | Mobile Phase Composition | Application |

|---|---|---|

| Reverse-phase HPLC | Acetonitrile + Water + Phosphoric Acid | Isolation of impurities in pharmaceuticals |

Wirkmechanismus

Mode of Action

It is known that the compound can undergo bromination reactions, which could potentially alter its interactions with its targets .

Biochemical Pathways

The compound’s bromination reactions suggest that it may interact with pathways involving brominated compounds .

Result of Action

It is known that the compound can undergo bromination reactions, which could potentially alter its biological activity .

Action Environment

The compound’s bromination reactions suggest that it may be sensitive to conditions that favor or inhibit these reactions .

Biologische Aktivität

5-Methylpyrazine-2,3-dicarboxylic acid (also known as 5-Methylpyrazine-2-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, antioxidant, and potential therapeutic applications.

5-Methylpyrazine-2,3-dicarboxylic acid has the molecular formula and is characterized by two carboxylic acid groups attached to a pyrazine ring. The compound is synthesized through various methods, including oxidation processes involving 2,5-dimethylpyrazine as a precursor .

Table 1: Basic Properties of 5-Methylpyrazine-2,3-dicarboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C7H6N2O4 |

| Molecular Weight | 166.13 g/mol |

| Melting Point | 164-172 °C |

| Solubility | Soluble in water |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazine compounds exhibit notable antimicrobial properties. Specifically, synthesized derivatives of pyrazine-2-carboxylic acids have shown efficacy against various bacterial strains, including E. coli and Pseudomonas aeruginosa. In particular, compounds derived from 5-methylpyrazine-2-carboxylic acid demonstrated significant inhibition of GlcN-6-P synthase, which is linked to their antibacterial activity .

Antioxidant Activity

The antioxidant properties of 5-methylpyrazine-2,3-dicarboxylic acid were evaluated using methods such as DPPH and ABTS assays. Results indicated that certain derivatives exhibited strong antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-Tubercular Activity

A study focusing on the synthesis of 5-methylpyrazine-2-carbohydrazide derivatives revealed promising anti-tubercular activity among several synthesized compounds. The structure-activity relationship (SAR) analyses indicated that modifications to the pyrazine structure could enhance bioactivity against tuberculosis .

Case Studies

- Antimicrobial Evaluation : A series of pyrazine derivatives were synthesized and tested for antimicrobial activity against multiple clinical isolates. The results indicated that some derivatives exhibited higher activity levels than standard antibiotics, establishing their potential as new therapeutic agents .

- Bioremediation Potential : Research on microbial degradation of pyrazines highlighted the ability of specific bacterial strains to metabolize 5-methylpyrazine-2-carboxylic acid. This suggests its utility in bioremediation processes for environmental cleanup .

Eigenschaften

IUPAC Name |

5-methylpyrazine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-3-2-8-4(6(10)11)5(9-3)7(12)13/h2H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVGGGCOTVOOSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203708 | |

| Record name | 5-Methylpyrazine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5521-60-8 | |

| Record name | 5-Methyl-2,3-pyrazinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5521-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylpyrazine-2,3-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005521608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5521-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylpyrazine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyrazine-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the crystal structure of 5-Methylpyrazine-2,3-dicarboxylic acid?

A1: 5-Methylpyrazine-2,3-dicarboxylic acid forms a unique crystal structure characterized by an O−H···N trimer synthon. This synthon arises from the interaction between three symmetry-independent molecules of the compound. [] This arrangement leads to a Kagome lattice formation, a pattern rarely observed in small, dissymmetric molecules like this one. Furthermore, the two-dimensional layers of this lattice are arranged in a chiral P65 crystal system stabilized by C−H···O helices. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.